Aluminum perchlorate nonahydrate

Beschreibung

Contextualization within Inorganic Chemistry

Within the field of inorganic chemistry, aluminum perchlorate (B79767) nonahydrate is recognized as a significant compound. It serves as a source of the aluminum cation (Al³⁺) and the perchlorate anion (ClO₄⁻). The perchlorate anion, in particular, is a powerful oxidizing agent, which imparts notable reactivity to the compound. ontosight.ai The presence of nine water molecules of crystallization in its structure is a defining characteristic, influencing its physical properties and chemical behavior. ontosight.ai The study of such hydrated metal salts is fundamental to understanding coordination chemistry, crystallography, and the behavior of ions in aqueous solutions.

Current Research Landscape and Academic Significance

Aluminum perchlorate nonahydrate is a subject of ongoing interest in the academic community, primarily due to its versatile applications as a chemical reagent and intermediate. fishersci.nlthermofisher.com Its role as an oxidizing agent and catalyst is leveraged in various chemical reactions and industrial processes. ontosight.ai

Current research often focuses on its application in synthesis and materials science. For example, it is used as an intermediate in the pharmaceutical industry and in broader chemical research. fishersci.nlthermofisher.comchemdad.com One specific research application involves its use in the potentiometric analysis of the formation constants of complexes between Al³⁺ ions and maleate (B1232345) ions. ottokemi.com

Furthermore, the compound is utilized in the production of explosives and propellants, a field that involves detailed studies of its energetic properties and decomposition kinetics. ontosight.ai The compound's hygroscopic nature also makes it a point of interest in studies related to moisture control and as a desiccant. mendelchemicals.com Recent research has also explored the use of hydrated salts like aluminum perchlorate in the development of novel electrolytes for rechargeable aluminum-ion batteries. mendelchemicals.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Al(ClO₄)₃·9H₂O | ontosight.ai |

| Molecular Weight | 487.47 g/mol | ottokemi.comchemicalbook.com |

| Appearance | White crystalline solid | ontosight.ainih.gov |

| Solubility | Highly soluble in water | ontosight.aichemdad.com |

| Density | Approximately 1.75 g/cm³ | ontosight.ai |

| Melting Point | 82 °C | chemicalbook.comamericanelements.com |

| Hygroscopicity | Highly hygroscopic | ontosight.ainih.gov |

Crystal Structure Insights

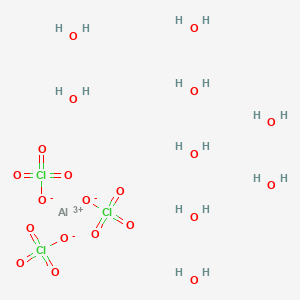

X-ray diffraction studies have revealed that this compound possesses a crystalline structure with nine water molecules of hydration. researchgate.net It is isomorphous with the nonahydrates of gallium perchlorate and scandium perchlorate, indicating that these compounds share a similar crystal lattice arrangement. researchgate.net The structure consists of hexaaquaaluminum(III) cations, [Al(H₂O)₆]³⁺, where the aluminum ion is coordinated to six water molecules. The remaining three water molecules are located in the crystal lattice along with the perchlorate anions.

Synthesis and Preparation

A documented method for preparing aluminum perchlorate involves the reaction of aluminum hydroxide (B78521) with perchloric acid. google.com The process can be summarized in the following steps:

Preparation of Aluminum Hydroxide: A solution of aluminum sulfate (B86663) is slowly added to a basic solution containing sodium metaaluminate. This reaction precipitates white aluminum hydroxide. google.com

Purification of Aluminum Hydroxide: The precipitated aluminum hydroxide is filtered and washed repeatedly with water to remove residual sodium and sulfate ions. google.com

Reaction with Perchloric Acid: A controlled amount of perchloric acid (10-35% by mass) is added to the washed aluminum hydroxide until the pH of the mixture reaches 3-5. The reaction temperature is maintained below 70°C. google.com

Crystallization: The resulting solution is left to stand overnight, then filtered. The filtrate is subsequently evaporated and cooled to induce crystallization, yielding crystals of aluminum perchlorate. google.com

Research Applications

The unique properties of this compound have led to its use in several areas of academic and industrial research:

Catalysis: It functions as a catalyst in certain chemical reactions. ontosight.ai

Oxidizing Agent: Due to the perchlorate anion, it is a potent oxidizing agent used in various chemical transformations. ontosight.ai

Propellants and Explosives: The compound is a component in the formulation of some explosives and solid rocket propellants. ontosight.airesearchgate.net

Complexation Studies: It has been used in potentiometric studies to determine the stability constants of aluminum complexes with organic ligands like maleate. ottokemi.com

Electrolyte Research: There is research into its potential use in creating hydrated eutectic electrolytes for rechargeable aluminum-ion batteries. mendelchemicals.com

Environmental Chemistry: Studies have investigated the adsorption of perchlorate from water using aluminum hydroxide, a related compound. nih.gov

Eigenschaften

CAS-Nummer |

81029-06-3 |

|---|---|

Molekularformel |

AlClH3O5 |

Molekulargewicht |

145.45 g/mol |

IUPAC-Name |

aluminum;triperchlorate;nonahydrate |

InChI |

InChI=1S/Al.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

InChI-Schlüssel |

PWNTWPMJVOUTJO-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] |

Kanonische SMILES |

O.OCl(=O)(=O)=O.[Al] |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies

Direct Synthetic Routes

Direct synthesis primarily involves the reaction of an aluminum source with perchloric acid. The choice of aluminum source—be it the metal itself or its hydroxide (B78521)—significantly influences the reaction dynamics and required parameters.

The synthesis of aluminum perchlorate (B79767) can be achieved by reacting aluminum hydroxide with perchloric acid. google.com This method is often preferred because the direct reaction of aluminum metal with acids can be hindered by the formation of a passivating oxide layer on the metal's surface. google.com

A patented process describes the preparation of aluminum hydroxide as a precursor. google.comgoogle.com This involves reacting an aluminum sulfate (B86663) solution with a sodium metaaluminate solution to precipitate white aluminum hydroxide. google.comgoogle.com After being thoroughly washed to remove impurities, the aluminum hydroxide is reacted with perchloric acid. google.comgoogle.com The reaction is carefully controlled until the pH of the solution reaches a value between 3 and 5. google.com The resulting solution is then left to stand, filtered, and subjected to evaporation and cooling to crystallize the aluminum perchlorate product. google.com

Alternatively, direct synthesis using high-purity aluminum metal is possible under specific conditions. This route requires careful management to prevent thermal runaway and to overcome the metal's natural passivation. google.com Key parameters for this reaction include using aluminum with a purity of at least 99.9% and a perchloric acid concentration of 70% or higher.

Hydrothermal crystallization is a method used to produce crystalline materials from aqueous solutions under conditions of high temperature and pressure. mdpi.com This technique allows for the dissolution and recrystallization of substances that may be insoluble or poorly soluble under standard conditions, enabling control over the phase and morphology of the resulting crystals. mdpi.com

In the context of aluminum perchlorate nonahydrate, once an aqueous solution of aluminum perchlorate is synthesized through methods described previously, hydrothermal techniques can be applied. By carefully controlling the temperature and pressure of the system, the crystallization process can be guided to selectively form the desired nonahydrate (Al(ClO₄)₃·9H₂O) structure. This method is crucial for obtaining high-quality, well-defined crystals of the hydrated salt.

The two primary direct synthesis routes—one using aluminum hydroxide and the other using aluminum metal—operate under different sets of conditions. A comparison highlights the trade-offs between the two methods.

| Parameter | Aluminum Hydroxide Route | Aluminum Metal Route |

|---|---|---|

| Aluminum Source | Pre-synthesized Aluminum Hydroxide (Al(OH)₃) | High-Purity Aluminum Metal (Al) |

| Perchloric Acid Concentration | 10-35% by mass google.comgoogle.com | ≥70% |

| Temperature Control | Reaction temperature maintained below 70°C google.comgoogle.com | Maintained below 50°C to prevent thermal runaway |

| Key Process Control | Reaction endpoint controlled by pH (3-5) google.com | Requires high-purity (≥99.9%) aluminum to avoid contaminants |

Indirect Synthetic Pathways

Indirect methods for synthesizing aluminum perchlorate involve creating the perchlorate anion or using a pre-existing perchlorate salt in a subsequent reaction to form the final product.

An indirect pathway to produce perchlorates involves the electrochemical oxidation of chlorate (B79027) ions. In this process, a solution containing a chlorate salt is subjected to electrolysis to form perchlorate ions. This method is used industrially to generate perchlorates from brines. researchgate.net For the synthesis of aluminum perchlorate, the perchlorate ions generated electrochemically would then be reacted with a suitable aluminum source.

Key parameters for the electrochemical oxidation of sodium chlorate include:

Electrolyte : Sodium chlorate (NaClO₃) in a perchloric acid solution (pH 1–3)

Current Density : 3 kA/m²

Temperature : 30–45°C

Metathesis, or double displacement, reactions provide another indirect route to aluminum perchlorate. This pathway is particularly noted for the synthesis of the anhydrous form of the compound. A typical metathesis reaction for this purpose involves reacting aluminum chloride with silver perchlorate.

The reaction proceeds as follows: AlCl₃ + 3 AgClO₄ → Al(ClO₄)₃ + 3 AgCl(s)

In this reaction, the insoluble silver chloride precipitates out of the solution, leaving the desired aluminum perchlorate in the filtrate. While this specific example yields the anhydrous salt, metathesis represents a versatile strategy for synthesizing various salts, including hydrated forms, by carefully selecting the appropriate reactants.

Purity Control and Influence of Precursors on Product Characteristics

The purity of this compound is paramount for its applications, particularly in areas requiring high-performance oxidizing agents. Control over impurities is a central aspect of its synthesis. Common impurities can arise from the starting materials or from side reactions during the synthesis process.

One prevalent method for synthesizing aluminum perchlorate involves the neutralization of aluminum hydroxide with perchloric acid. webqc.org The characteristics of the aluminum hydroxide precursor significantly impact the final product. For instance, a Chinese patent describes a preparation method where aluminum hydroxide is precipitated from a reaction between an aluminum sulfate solution and a sodium metaaluminate solution. google.com A crucial step for purity control in this process is the thorough washing of the aluminum hydroxide precipitate to remove residual sodium ions (Na⁺) and sulfate ions (SO₄²⁻). google.com Failure to remove these ions would lead to their incorporation as impurities in the final this compound crystals.

The concentration of the perchloric acid used in the neutralization step also plays a role in the reaction's controllability and the purity of the product. The use of high-concentration perchloric acid (e.g., 70%) can make the reaction difficult to control. google.com A more controlled reaction can be achieved using perchloric acid with a mass fraction between 10-35%. google.com

Historically, other precursors have been utilized. Early research involved the reaction of aluminum sulfate and sodium hydroxide to produce a sodium tetrahydroxyaluminate solution, from which aluminum hydroxide was precipitated using ammonium (B1175870) carbonate. This was then reacted with 70% perchloric acid. google.com Another approach involved the use of excess ammonia (B1221849) water added to an aluminum sulfate solution to form aluminum hydroxide, which was subsequently neutralized with perchloric acid. google.com However, improper addition sequences and drying methods, such as oven drying, can introduce impurities and reduce the final product's purity. google.com

The choice of aluminum precursor also dictates the reaction pathway. While direct reaction of metallic aluminum with perchloric acid is challenging due to the metal's passivation, and commercially available aluminum oxide is often insoluble, aluminum hydroxide serves as a more reactive and suitable precursor. google.com

Table 1: Influence of Precursor and Purity Control Measures on Aluminum Perchlorate Synthesis

| Precursor Combination | Purity Control Step | Influence on Product Characteristics | Reference |

| Aluminum Sulfate and Sodium Metaaluminate | Thorough washing of Aluminum Hydroxide precipitate | Removes Na⁺ and SO₄²⁻ impurities, leading to higher purity of the final product. | google.com |

| Aluminum Sulfate and Sodium Hydroxide with Ammonium Carbonate | Precipitation of Aluminum Hydroxide | The purity of the precipitated aluminum hydroxide directly affects the final product's purity. | google.com |

| Aluminum Sulfate and Ammonia Water | Neutralization with Perchloric Acid | Improper drying methods can lead to the concentration of impurities. | google.com |

| Aluminum Hydroxide and Perchloric Acid (10-35%) | Controlled reaction temperature (<70°C) and pH (3-5) | Ensures a more controlled and complete reaction, minimizing side products. | google.com |

Sustainable Synthesis Approaches and Resource Utilization

In recent years, there has been a growing emphasis on developing sustainable and resource-efficient methods for chemical synthesis. For this compound, this includes the utilization of industrial byproducts and the adoption of greener reaction conditions.

A notable example of a sustainable synthesis approach is the utilization of an alkali-containing sodium metaaluminate solution, a byproduct from the production of skeletal nickel, as a primary raw material. google.com This method not only provides a cost-effective source of aluminum but also addresses the environmental concerns associated with the disposal of this industrial waste. The process involves reacting this byproduct with an aluminum sulfate solution to precipitate aluminum hydroxide. This approach exemplifies the principles of a circular economy by transforming waste into a valuable chemical precursor.

The reaction conditions outlined in this sustainable method are also noteworthy for their mildness. The precipitation of aluminum hydroxide is carried out at a temperature below 50°C, and the subsequent neutralization with perchloric acid is controlled at a temperature below 70°C. google.com These relatively low-temperature conditions reduce energy consumption compared to methods that may require heating for extended periods.

Furthermore, the electrochemical synthesis of perchlorates from brines presents another avenue for sustainable production. nih.gov This method can transform chloride-rich waste streams, such as those from desalination plants, into valuable perchlorate products, thus mitigating the environmental impact of brine disposal.

Table 2: Comparison of Synthesis Approaches for Aluminum Perchlorate

| Synthesis Approach | Key Features | Sustainability Aspect | Reference |

| Traditional Method | Reaction of pure aluminum hydroxide with perchloric acid. | High consumption of raw materials. | webqc.org |

| Waste Valorization Method | Utilization of sodium metaaluminate solution (industrial byproduct) as an aluminum source. | Reduces industrial waste, lowers production cost, and lessens environmental pollution. | google.com |

| Electrochemical Synthesis | Production of perchlorates from chloride-containing brines. | Valorization of waste streams from other industrial processes. | nih.gov |

Advanced Structural Characterization and Crystal Engineering

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction offers the most precise and unambiguous determination of a crystalline structure. Studies have revealed that aluminum perchlorate (B79767) nonahydrate crystallizes in a complex, ordered arrangement. The fundamental structural unit consists of a central aluminum cation octahedrally coordinated by six water molecules, forming the hexaaquaaluminum(III) complex cation, [Al(H₂O)₆]³⁺. nih.govresearchgate.net These complex cations are situated within a lattice that also includes three perchlorate (ClO₄⁻) anions and three additional water molecules that are not directly bonded to the aluminum ion, often referred to as interstitial or lattice water. nih.govresearchgate.net

The crystal structure of aluminum perchlorate nonahydrate was determined by X-ray crystal analysis at room temperature. researchgate.net The structure is characterized by the hexaaquaaluminum cation, [Al(H₂O)₆]³⁺, and perchlorate anions, which are linked into a framework by a network of hydrogen bonds involving both the coordinated and the interstitial water molecules. researchgate.netresearchgate.net

Powder X-ray diffraction (PXRD) serves as a rapid and reliable tool for confirming the phase identity and assessing the purity of bulk samples of this compound. The technique involves irradiating a finely powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffractogram is a unique fingerprint for a specific crystalline solid.

By comparing the experimental PXRD pattern of a synthesized batch against a standard pattern from databases, such as those maintained by the National Bureau of Standards (now NIST), one can verify the correct crystalline phase has been formed. nist.gov Furthermore, the absence of peaks corresponding to potential starting materials or byproducts confirms the sample's high purity. The technique is also sensitive to the presence of different hydration states, allowing for clear differentiation between the nonahydrate and other hydrated or anhydrous forms.

A significant finding from crystallographic studies is that this compound is part of an isostructural series of metal perchlorate nonahydrates. researchgate.net This means that several other metal perchlorates with the general formula M(H₂O)₆₃·3H₂O crystallize in the same space group with very similar unit cell dimensions and atomic arrangements.

X-ray diffraction studies have confirmed that the nonahydrates of aluminum, gallium, and scandium perchlorates are isomorphous. researchgate.net Iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, also crystallizes in a similar structure, consisting of hexaaquairon(III) octahedra, perchlorate anions, and non-coordinating water molecules that form a second hydrogen-bonded coordination sphere. nih.govresearchgate.net This isostructural relationship highlights the predictable packing arrangements dictated by the size and charge of the trivalent metal cation and the geometry of the perchlorate anion.

Table 1: Crystallographic Data for Isostructural Metal Perchlorate Nonahydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|---|

| Gallium Perchlorate Nonahydrate* | Ga(H₂O)₆₃·3H₂O | Orthorhombic | Pnma | 16.733 | 17.589 | 7.558 | researchgate.net |

| Iron(III) Perchlorate Nonahydrate | Fe(H₂O)₆₃·3H₂O | Rhombohedral | R-3c | 16.488 | 16.488 | 16.488 | nih.govresearchgate.net |

| Scandium Perchlorate Nonahydrate | Sc(H₂O)₆₃·3H₂O | Orthorhombic | Pnma | 16.733 | 17.589 | 7.558 | researchgate.net |

*Data for Gallium Perchlorate Nonahydrate is presented as it is isomorphous with this compound. researchgate.net

Spectroscopic Probes for Structural Elucidation

Spectroscopic techniques provide complementary information to XRD by probing the vibrational and electronic environments of the atoms and molecules within the crystal lattice. These methods are invaluable for confirming the presence of specific functional groups and understanding the nature of intermolecular interactions.

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of the perchlorate anion and the water molecules in this compound. The spectra are dominated by features arising from these two components. nih.gov

The perchlorate anion (ClO₄⁻), which has tetrahedral (Td) symmetry in its free state, exhibits four fundamental vibrational modes. The symmetric stretch (ν₁) is typically observed in the Raman spectrum, while the asymmetric stretch (ν₃) and bending modes (ν₂ and ν₄) are active in the infrared. In the crystalline environment, interactions with the surrounding water molecules and cations can cause these bands to split or shift, providing insight into the local symmetry and bonding.

The water molecules give rise to distinct bands in the IR spectrum. nih.gov These include symmetric and asymmetric O-H stretching vibrations, typically found in the 3000-3600 cm⁻¹ region, and an H-O-H bending vibration around 1600-1650 cm⁻¹. nih.gov The presence of both coordinated and lattice water molecules often leads to complex, broad absorption bands in the O-H stretching region, reflecting the diverse hydrogen-bonding environments within the crystal. Near-infrared (NIR) spectroscopy is also sensitive to overtones and combination bands of these H₂O vibrations. nih.gov

Table 2: General Vibrational Modes for Perchlorate and Water in Hydrated Salts

| Species | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Perchlorate (ClO₄⁻) | ν₁ (Symmetric Stretch) | ~935 | Raman |

| ν₂ (Bending) | ~460 | IR, Raman | |

| ν₃ (Asymmetric Stretch) | ~1100 | IR, Raman | |

| ν₄ (Bending) | ~625 | IR, Raman | |

| Water (H₂O) | O-H Stretch | 3000 - 3600 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for probing the local chemical environment of specific nuclei. For this compound, ²⁷Al NMR spectroscopy is particularly informative. nih.gov Due to its high natural abundance, the ²⁷Al nucleus provides a strong NMR signal. pnnl.gov

The chemical shift observed in a ²⁷Al NMR spectrum is highly sensitive to the coordination number and geometry of the aluminum atom. For the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, which features an aluminum atom in an octahedral coordination environment, a characteristic sharp resonance is expected in the solution-state spectrum. In solid-state NMR, the technique can distinguish between different aluminum coordination environments, such as tetrahedral and octahedral sites, that might exist in a sample. pnnl.gov This makes it an excellent method for confirming the exclusive presence of octahedrally coordinated aluminum in the nonahydrate crystal and for detecting any potential impurities with different aluminum coordination.

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy, a powerful suite of techniques for characterizing materials at the micro and nanoscale, has found limited but important application in the study of materials synthesized using this compound. While direct microstructural and morphological analysis of crystalline this compound itself is not extensively documented in publicly available research, its role as a precursor in the synthesis of advanced nanomaterials provides indirect insight into its utility. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) have been pivotal in characterizing the morphology and structure of these resulting materials.

Research has shown that this compound is a key ingredient in the synthesis of double-walled aluminogermanate imogolite nanotubes (DW Ge-INTs). acs.orgnih.gov In these studies, TEM analysis was crucial for determining the dimensions of the synthesized nanotubes. For instance, one study reported the synthesis of DW Ge-INTs with an average diameter of 4.3 ± 0.4 nm and an average length of 85 ± 56 nm, with some nanotubes reaching lengths of approximately 500 nm. nih.gov Another investigation detailed the control of nanotube length by varying the incubation time, resulting in distinct length distributions as measured by TEM. acs.org

Furthermore, this compound has been utilized in the preparation of liquid electrolytes for electrochromic devices. rsc.org The microstructural characterization of the components of these devices, such as the tungsten oxide (WOx) films, was carried out using SEM. rsc.org These analyses are critical for understanding the performance and stability of the final device.

In the context of developing novel electrolytes for aluminum-ion batteries, this compound has been combined with methylurea (B154334) to form a hydrated deep eutectic electrolyte. researchgate.net SEM, coupled with energy-dispersive X-ray spectroscopy (EDS), was employed to study the surface morphology and elemental composition of the battery electrodes after cycling in this electrolyte. researchgate.net

While these examples highlight the use of electron microscopy in applications involving this compound, they primarily focus on the final products rather than the starting material itself. A doctoral thesis briefly mentions the use of SEM for determining the surface morphology and particle size of materials involving this compound, but specific data and images are not provided. escholarship.org The lack of direct SEM and TEM studies on this compound crystals suggests a potential area for future research to fully characterize its fundamental physical properties.

Table 3.3.1: Morphological Data of Materials Synthesized Using this compound

| Material | Synthesis Role of this compound | Electron Microscopy Technique | Observed Features | Dimensions |

| Double-Walled Aluminogermanate Imogolite Nanotubes (DW Ge-INTs) | Aluminum Source | Transmission Electron Microscopy (TEM) | Nanotube Morphology | Average Diameter: 4.3 ± 0.4 nm; Average Length: 85 ± 56 nm nih.gov |

| Imogolite Nanotube Fibers | Precursor for Nanotube Synthesis | Transmission Electron Microscopy (TEM) | Nanotube Length Distribution | Bimodal distribution centered at 150 nm and 600 nm acs.org |

| Tungsten Oxide (WOx) Films | Component of Liquid Electrolyte | Scanning Electron Microscopy (SEM) | Cross-sectional Microstructure | Film thickness of 1.2 µm, 1.7 µm, 2.8 µm rsc.org |

| Aluminum-Ion Battery Electrodes | Component of Hydrated Eutectic Electrolyte | Scanning Electron Microscopy (SEM) with EDS | Surface Morphology and Composition | Not specified researchgate.net |

Detailed Spectroscopic Investigations

Vibrational Spectroscopy (IR and Raman) of Perchlorate (B79767) Anions and Hydration Shells

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a window into the molecular vibrations of aluminum perchlorate nonahydrate, specifically the perchlorate (ClO₄⁻) anion and the surrounding water molecules of the hydration shell.

The perchlorate ion, with tetrahedral (Td) symmetry, has nine normal modes of vibration, which are observed as four distinct bands in the vibrational spectra. researchgate.net These modes are categorized as non-degenerate (A1), doubly degenerate (E), and triply degenerate (F2). The symmetric stretching vibration (ν1, A1 mode) is typically observed around 931 cm⁻¹ in the Raman spectrum. researchgate.net The doubly degenerate bending mode (ν2, E) appears around 465 cm⁻¹. researchgate.net The two triply degenerate modes, the antisymmetric stretching (ν3, F2) and the in-plane deformation (ν4, F2), are found near 1119 cm⁻¹ and 626 cm⁻¹, respectively. researchgate.net

In the context of this compound, the presence of the hydrated aluminum cation [Al(H₂O)₆]³⁺ and the nine water molecules in the crystal lattice influences the vibrational spectra. The interaction between the cation, the perchlorate anions, and the water molecules can lead to shifts in the vibrational frequencies and splitting of degenerate modes.

An FT-IR spectrum of a compound containing perchlorate shows characteristic peaks, including strong and broad absorptions around 1064 cm⁻¹ and 621 cm⁻¹, which are attributed to the two triply degenerate vibrations. researchgate.net A non-degenerate stretching vibration is seen at 928 cm⁻¹, and a doubly degenerate vibration appears at 476 cm⁻¹. researchgate.net The Raman spectrum can show corresponding peaks for the ClO₄⁻ vibrations at approximately 906 cm⁻¹ and 639 cm⁻¹. researchgate.net

Studies on aqueous solutions of metal perchlorates using IR spectroscopy with HDO as an indicator have shown the effect of metal cations on the HDO molecules. osti.gov This approach allows for the deconvolution of spectra to understand the influence of cations like Al³⁺ on the water structure. osti.gov

Table 1: Characteristic Vibrational Frequencies of the Perchlorate Anion

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) |

| Symmetric Stretch (ν1) | A1 | 931 (Raman) researchgate.net |

| Bending (ν2) | E | 465 (Raman) researchgate.net |

| Antisymmetric Stretch (ν3) | F2 | ~1100 (IR) |

| Deformation (ν4) | F2 | 626 (Raman), 621 (IR) researchgate.netresearchgate.net |

Near-Infrared (NIR) Spectroscopy in Aqueous Solutions: Studies of Water Organization and Solvation

Near-infrared (NIR) spectroscopy is a powerful tool for investigating the structure of water and the effects of solutes on its organization. In aqueous solutions of aluminum perchlorate, NIR spectroscopy provides insights into the hydration of the aluminum ion and the interactions between the ions and water molecules. acs.org The NIR spectrum of water is highly sensitive to changes in its hydrogen-bonding network. metrohm.com

Studies of aqueous solutions of various metal perchlorates, including aluminum perchlorate, have been conducted using NIR spectroscopy in the 5400–7500 cm⁻¹ range. researchgate.net By applying chemometric methods like principal component analysis (PCA) to the NIR spectra, researchers can distinguish and characterize different spectral forms of water existing in the solution. researchgate.net These analyses have shown that the IR spectra of aqueous perchlorate solutions cluster based on the nature of the cation-water interaction. researchgate.net Aluminum perchlorate falls into a cluster with gallium and indium perchlorates, indicating similar effects on the water structure. researchgate.net

The strong polarizing power of the Al³⁺ cation significantly influences the surrounding water molecules, creating a well-defined hydration shell. NIR spectroscopy can detect the spectroscopic signatures of these water molecules, which are distinct from those of bulk water. The number of water molecules in the hydration shell, or the hydration number, can be estimated from spectroscopic data. For the perchlorate ion, a hydration number of four has been calculated from IR and Raman spectra. rsc.org

The combination of NIR spectroscopy with chemometric analysis provides a new approach to studying the structure of concentrated electrolyte solutions, revealing correlations between spectroscopic data, eutectic concentrations, and the polarizing power of cations. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical or electronic state of the elements within a material. libretexts.org XPS analyzes the top 1-10 nm of a surface. libretexts.org

In the analysis of this compound, XPS can confirm the presence of aluminum, chlorine, and oxygen. The binding energies of the core-level electrons are characteristic of each element and its oxidation state. libretexts.org For aluminum, the Al 2p peak is often analyzed. In aluminum oxide (Al₂O₃), this peak appears at a binding energy of around 74.3 eV. researchgate.netresearchgate.net The presence of aluminum hydroxide (B78521) (Al(OH)₃) can be identified by a peak at a slightly higher binding energy, around 74.8 eV. researchgate.net The Al 2p peak for metallic aluminum is found at a lower binding energy. researchgate.net

The O 1s spectrum provides information about the different oxygen environments. In aluminum oxides, the O 1s peak due to Al-O bonding is typically observed around 530.7 eV. researchgate.net A peak at a higher binding energy, near 532.2 eV, can be attributed to chemisorbed oxygen or hydroxyl groups. researchgate.net For aluminum perchlorate, the oxygen atoms in the perchlorate anion (ClO₄⁻) will have a distinct chemical environment compared to the oxygen atoms in the water molecules of hydration.

XPS is a quantitative technique, providing the relative atomic concentrations of the elements on the sample surface. libretexts.org This can be used to verify the stoichiometry of the compound, although surface contamination, such as adventitious carbon, is common and must be accounted for. xpsdatabase.net

Table 2: Representative XPS Binding Energies for Aluminum Compounds

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Al | 2p | Al₂O₃ | 74.3 researchgate.netresearchgate.net |

| Al | 2p | Al(OH)₃ | 74.8 researchgate.net |

| O | 1s | Al-O | ~530.7 researchgate.net |

| O | 1s | -OH | ~532.2 researchgate.net |

Correlating Spectroscopic Data with Structural and Electronic Properties

The data obtained from various spectroscopic techniques can be correlated to build a comprehensive understanding of the structural and electronic properties of this compound.

Vibrational spectroscopy (IR and Raman) provides direct information about the geometry of the perchlorate anion and the strength of the interactions within the crystal lattice. Distortions from the ideal tetrahedral symmetry of the ClO₄⁻ ion, caused by crystal packing forces and interactions with the hydrated aluminum cation, can be observed as the splitting of degenerate vibrational modes. The frequencies of the water vibrational modes can indicate the strength of hydrogen bonding within the hydration shells and between the water molecules and the perchlorate anions.

NIR spectroscopy complements this by providing a detailed picture of the hydration structure in aqueous solutions. The changes in the NIR spectrum of water upon the addition of aluminum perchlorate reveal the extent to which the Al³⁺ and ClO₄⁻ ions disrupt the hydrogen-bonding network of water, providing insights into their hydration numbers and the nature of the ion-solvent interactions. acs.orgresearchgate.net

XPS data confirms the elemental composition and the oxidation states of the constituent elements. The binding energies of Al 2p and O 1s electrons can differentiate between aluminum in an oxide or hydroxide environment and can potentially distinguish between oxygen in water and perchlorate. researchgate.netthermofisher.com This information is crucial for understanding the surface chemistry of the compound.

By combining these spectroscopic results with theoretical calculations, such as Density Functional Theory (DFT), a more detailed picture of the electronic structure can be developed. nih.govaps.orgaps.org For example, DFT calculations can help to assign vibrational modes and to interpret the electronic transitions observed in the spectra. This integrated approach allows for a thorough characterization of the material, linking the microscopic world of molecular vibrations and electronic states to the macroscopic properties of the compound.

Thermal Decomposition Kinetics and Mechanisms

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for elucidating the thermal behavior of aluminum perchlorate (B79767) nonahydrate. uno.edubu.edu.eg These analyses reveal a multi-stage decomposition process that begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt.

The initial heating of aluminum perchlorate nonahydrate leads to melting and the release of its nine water molecules. This dehydration process is observed as a significant mass loss in TGA, commencing at temperatures around 100°C. DSC scans show a corresponding endothermic event associated with the melting of the hydrate (B1144303) and the energy required for water vaporization. Studies have indicated that the anhydrous form can be obtained by drying under vacuum at temperatures around 150°C.

Following dehydration, the resulting anhydrous aluminum perchlorate undergoes a distinct and energetic exothermic decomposition at higher temperatures. TGA curves show a second, sharp mass loss event starting above 200°C. The DSC curve confirms the exothermic nature of this stage, indicating a release of significant thermal energy. The final solid residue of the decomposition is aluminum oxide (Al₂O₃).

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Observed Event (TGA/DSC) | Products |

|---|---|---|---|

| Dehydration | ~80 - 150 | Endothermic; Mass loss corresponding to 9 H₂O | Anhydrous Al(ClO₄)₃, H₂O (g) |

| Anhydrous Salt Decomposition | > 200 | Exothermic; Significant mass loss | Al₂O₃ (s), Cl₂O (g), O₂ (g) |

Kinetic Modeling of Decomposition Pathways

Kinetic modeling of the thermal decomposition of aluminum perchlorate provides quantitative insights into the reaction rates and energy barriers involved.

Isoconversional methods, also known as model-free methods, are employed to determine the activation energy (Ea) as a function of the extent of conversion (α). scholaris.ca These methods are valuable because the decomposition of solids is often a multi-step process where a single activation energy value is insufficient to describe the entire reaction. For aluminum perchlorate, analyses have indicated that the activation energy is dependent on the degree of conversion, confirming the complexity of its decomposition pathway. However, detailed plots of activation energy versus conversion for this compound are not extensively detailed in publicly available literature.

For the decomposition of the anhydrous form of aluminum perchlorate, specific kinetic parameters have been determined. In the temperature range of 240°C to 290°C, the decomposition kinetics can be described by the Avrami-Erofeev equation. nist.govresearchgate.net This model typically describes processes involving nucleation and the growth of nuclei. From the temperature dependence of the rate constant (k), a specific Arrhenius activation energy has been calculated for this stage. nist.gov

Table 2: Kinetic Parameters for Anhydrous Aluminum Perchlorate Decomposition (240-290°C)

| Kinetic Model | Activation Energy (Ea) | Temperature Range |

|---|---|---|

| Avrami-Erofeev (Nucleation and Growth) | 82.8 kJ/mol | 240 - 290°C |

Mechanistic Elucidation of Decomposition Processes and Intermediates

2 Al(ClO₄)₃(s) → Al₂O₃(s) + 3 Cl₂O(g) + 9 O₂(g) nist.gov

This equation shows that the solid-state decomposition results in the formation of solid aluminum oxide, gaseous dichlorine monoxide, and oxygen. The process is a complex redox reaction where the chlorine atom in the +7 oxidation state within the perchlorate ion is reduced, and the oxygen is oxidized to O₂. The reaction proceeds through the formation of various unstable intermediates. While detailed pathways and all transient species are a subject of ongoing research, the identified gaseous products confirm the breakdown of the Cl-O bonds in the perchlorate anion.

Influence of Catalysts and Additives on Thermal Decomposition Pathways

While the thermal decomposition of ammonium (B1175870) perchlorate has been extensively studied with a wide array of catalysts and additives, similar research specifically focused on aluminum perchlorate is not as prevalent in the available literature. acs.orgmdpi.comacs.org The addition of metal oxides or other compounds can significantly alter the decomposition temperature and reaction rate of perchlorate salts by providing alternative reaction pathways with lower activation energies. For ammonium perchlorate, transition metal oxides are known to be effective catalysts. scirp.orgresearchgate.net However, specific data detailing the catalytic effects of various additives on the distinct decomposition stages of this compound remains a subject for further investigation.

Comparison with Thermal Decomposition of Related Perchlorates

The thermal stability and decomposition behavior of aluminum perchlorate can be contextualized by comparing it with other related perchlorate salts. It is generally observed that the thermal stability of metal perchlorates is influenced by the nature of the cation.

Aluminum perchlorate is considered less thermally stable than ammonium perchlorate (AP). The decomposition of AP involves distinct low-temperature and high-temperature stages with different mechanisms and activation energies. nih.govrsc.org Comparing aluminum perchlorate with other trivalent metal perchlorates reveals significant differences. For instance, indium(III) perchlorate (In(ClO₄)₃) is reported to be stable up to 272°C, whereas thallium(III) perchlorate (Tl(ClO₄)₃) is much less stable, beginning to decompose at 95°C. This places the stability of aluminum perchlorate, which decomposes above 200°C, between that of its heavier Group 13 counterparts.

Table 3: Comparison of Decomposition Temperatures for Various Perchlorates

| Compound | Decomposition Onset/Peak Temperature (°C) | Cation |

|---|---|---|

| Aluminum Perchlorate (anhydrous) | >200 | Al³⁺ |

| Ammonium Perchlorate (low temp. stage) | ~278 - 300 | NH₄⁺ |

| Indium(III) Perchlorate | Stable up to 272 | In³⁺ |

| Thallium(III) Perchlorate | ~95 | Tl³⁺ |

Solution Chemistry and Speciation Studies

Hydrolysis Behavior of Aluminum Ions in Aqueous Perchlorate (B79767) Solutions

In aqueous solutions, the aluminum ion exists as the hexaaquaaluminium(III) ion, [Al(H₂O)₆]³⁺. rsc.org The high positive charge of the central Al³⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds and making the complex acidic. youtube.com This leads to hydrolysis, a process where the aquated ion donates a proton to the surrounding water, resulting in the formation of hydroxo complexes and an increase in the concentration of hydronium ions (H₃O⁺). youtube.com

The initial hydrolysis step can be represented as: [Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(OH)(H₂O)₅]²⁺(aq) + H₃O⁺(aq)

Below a pH of 5.0, the predominant dissolved aluminum species are the monomeric [Al(H₂O)₆]³⁺ and [Al(OH)(H₂O)₅]²⁺. usgs.gov As the pH increases and the molar ratio of hydroxide (B78521) to aluminum rises, these monomeric units undergo polymerization. usgs.gov This process does not typically stop at small polynuclear complexes but continues, leading to the formation of macromolecules or colloidal particles, especially upon aging. usgs.gov In solutions aged for extended periods (10 days or more) with a hydroxide to aluminum ratio between 2.0 and 3.0, colloidal particles identified as gibbsite have been observed. usgs.gov

Experimental and computational studies have identified the formation of specific polynuclear hydroxo complexes under various conditions. Notably, species such as Al₃(OH)₄⁵⁺ and the large Keggin-type ion, Al₁₃(OH)₃₂⁷⁺, are significant hydrolysis products in aqueous solutions. mdpi.com The formation of these polynuclear species is a key feature of aluminum's aqueous chemistry.

Formation and Characterization of Aluminum Hydroxo- and Perchlorato- Complexes

The hydrolysis of Al³⁺ leads to the formation of a variety of aluminum hydroxo complexes. The chemical structure of these complexes involves aluminum ions (Al³⁺) coordinated with hydroxo (OH⁻) ligands, in addition to the water molecules of hydration. ontosight.ai The specific composition and structure can vary, leading to a range of complexes with different properties like solubility and reactivity. ontosight.ai

Key identified hydroxo-complexes include:

Monomeric: [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂ (H₂O)₄]⁺, and the anionic [Al(OH)₄]⁻ at higher pH. usgs.govajsonline.org

Polynuclear: Dimeric and trimeric species, and larger aggregates like Al₃(OH)₄⁵⁺ and the well-characterized Al₁₃O₄(OH)₂₄(H₂O)₁₂⁷⁺ (often abbreviated as Al₁₃). mdpi.comuni-muenchen.de The δ-Al₁₃ isomer is similar in structure to the ε-Al₁₃ but with one trimeric group rotated. uni-muenchen.de

In contrast to the well-established formation of hydroxo complexes, the formation of inner-sphere aluminum-perchlorato complexes is not significantly observed in aqueous solutions. Raman spectroscopic studies of aqueous aluminum perchlorate solutions show no direct evidence of inner-sphere complex formation between Al³⁺ and ClO₄⁻. rsc.orgresearchgate.net The perchlorate ion generally remains in the outer solvation shell as a non-coordinating counter-ion. This is supported by studies on similar trivalent metal perchlorates, such as indium(III) perchlorate, where no significant signs of direct interaction or inner-sphere complexation were detected. researchgate.net The primary species in solution is the hexaaquated aluminum ion, surrounded by water molecules and perchlorate anions in the bulk solvent. rsc.org

Speciation Diagrams and Equilibrium Constants in Variable Ionic Media

Speciation refers to the distribution of an element among defined chemical species in a system. For aluminum in aqueous solutions, speciation is highly dependent on factors like pH, total aluminum concentration, and the ionic strength of the medium. mdpi.comresearchgate.net Speciation diagrams, which plot the fractional abundance of each species against a variable like pH, are used to visualize these relationships. youtube.comstackexchange.com

The hydrolysis of Al³⁺ and the formation of various polynuclear species have been studied using techniques like potentiometric titrations. From these experiments, equilibrium constants for the formation of the major hydrolytic species can be determined. These constants are crucial for predicting the aluminum species present under specific conditions. mdpi.com

An experimental study on the hydrolysis of Al³⁺ in different ionic media at 298.15 K determined the formation constants for key polynuclear species. mdpi.com The results showed that under the studied conditions, the best speciation model includes the species Al₃(OH)₄⁵⁺ and Al₁₃(OH)₃₂⁷⁺. mdpi.com

Table 1: Logarithms of Formation Constants (log β) for Aluminum Hydrolysis Species in Different Ionic Media at I = 0.1 mol L⁻¹ and T = 298.15 K (Data sourced from De Stefano et al., 2022) mdpi.com

| Species Formula | Reaction | NaCl | NaNO₃ |

| Al₃(OH)₄⁵⁺ | 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | -13.06 ± 0.04 | -13.11 ± 0.04 |

| Al₁₃(OH)₃₂⁷⁺ | 13Al³⁺ + 32H₂O ⇌ Al₁₃(OH)₃₂⁷⁺ + 32H⁺ | -98.3 ± 0.1 | -98.5 ± 0.1 |

Interactive Data Table

| Species Formula | Reaction | Ionic Medium | log β (± uncertainty) |

| Al₃(OH)₄⁵⁺ | 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | NaCl | -13.06 ± 0.04 |

| Al₃(OH)₄⁵⁺ | 3Al³⁺ + 4H₂O ⇌ Al₃(OH)₄⁵⁺ + 4H⁺ | NaNO₃ | -13.11 ± 0.04 |

| Al₁₃(OH)₃₂⁷⁺ | 13Al³⁺ + 32H₂O ⇌ Al₁₃(OH)₃₂⁷⁺ + 32H⁺ | NaCl | -98.3 ± 0.1 |

| Al₁₃(OH)₃₂⁷⁺ | 13Al³⁺ + 32H₂O ⇌ Al₁₃(OH)₃₂⁷⁺ + 32H⁺ | NaNO₃ | -98.5 ± 0.1 |

The differences in formation constants between different ionic media, although small, can be used to quantify weak interactions between the metal cation and the anion of the background electrolyte. mdpi.com For instance, weak complexation between Al³⁺ and Cl⁻ (e.g., AlCl²⁺) can be quantified, which contrasts with the non-complexing nature of perchlorate. mdpi.com

Role of Hydration and Solvation Structures in Aqueous Systems

The solvation structure around the aluminum ion is a critical aspect of its solution chemistry. In aqueous solution, Al³⁺ is strongly hydrated, forming a well-defined primary hydration shell. Raman and NMR spectroscopy, along with theoretical studies, have provided detailed insights into this structure. rsc.orgresearchgate.netelectronicsandbooks.com

The primary species is the hexaaquaaluminium(III) ion, [Al(OH₂)₆]³⁺, which has an octahedral geometry. rsc.orgresearchgate.net Raman spectroscopic studies on aqueous aluminum perchlorate solutions have identified the key vibrational modes of this complex. rsc.orgresearchgate.net

Table 2: Raman Spectroscopic Data for the [Al(OH₂)₆]³⁺ Ion in Aqueous Solution (Data sourced from Rudolph et al., 2000) rsc.org

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Description |

| 525 | ν₁(a₁g) | Polarized | Symmetric Al-O₆ stretch |

| 438 | ν₂(e₉) | Depolarized | Al-O₆ bend |

| 332 | ν₅(f₂g) | Depolarized | Al-O₆ bend |

Interactive Data Table

| Wavenumber (cm⁻¹) | Assignment | Symmetry | Description |

| 525 | ν₁(a₁g) | Polarized | Symmetric Al-O₆ stretch |

| 438 | ν₂(e₉) | Depolarized | Al-O₆ bend |

| 332 | ν₅(f₂g) | Depolarized | Al-O₆ bend |

These studies indicate that the [Al(OH₂)₆]³⁺ ion is thermodynamically stable in perchlorate solutions over a wide range of concentrations and temperatures. rsc.orgresearchgate.net The strong polarizing effect of the Al³⁺ ion extends beyond the first hydration shell. The water molecules in the first sphere form strong hydrogen bonds with water molecules in a second, less structured hydration shell. rsc.org Ab initio calculations on an [Al(OH₂)₁₈]³⁺ cluster, representing the first and second hydration shells, show good agreement with experimental observations. rsc.orgresearchgate.net

Studies in mixed solvents, such as water-acetonitrile, further confirm the preferential hydration of the aluminum ion. Even in solutions where acetonitrile (B52724) is the predominant medium, water molecules will preferentially solvate the Al³⁺ ion, with a coordination number of six for water being the most stable configuration. electronicsandbooks.com

Theoretical and Computational Chemistry

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aluminum perchlorate (B79767) nonahydrate, DFT calculations can elucidate the nature of the bonding between the aluminum cation, the water ligands, and the perchlorate anions, as well as the interactions with the water molecules of hydration.

DFT studies on related aluminum compounds provide a framework for understanding what such an analysis would entail for aluminum perchlorate nonahydrate. For instance, DFT has been used to study the structural and electronic properties of aluminum oxides and sulfides, yielding accurate predictions of lattice parameters and insulating gaps. semanticscholar.org In the context of this compound, DFT would be employed to optimize the geometry of the [Al(H₂O)₆]³⁺ cation, the ClO₄⁻ anion, and the full crystal structure.

Key analyses performed using DFT include:

Electron Density Distribution: Mapping the electron density reveals the covalent and ionic character of bonds. In the [Al(H₂O)₆]³⁺ complex, DFT would show the charge transfer from the oxygen atoms of the water molecules to the Al³⁺ ion, quantifying the nature of the Al-O bonds.

Density of States (DOS): The DOS and Partial Density of States (PDOS) analyses break down the contributions of different atoms and orbitals to the molecular orbitals. For this compound, this would identify the orbitals involved in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). frontiersin.org For example, in Al₁₂Si₁₂ nanocages, the HOMO and LUMO are primarily composed of the 3p orbitals of the constituent atoms. frontiersin.org A similar analysis would reveal the electronic band gap of this compound, indicating its insulating properties.

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a DFT-based method that provides a detailed picture of charge transfer and intermolecular interactions. mdpi.com For the title compound, NBO would quantify the stabilization energies from interactions like the donation of lone-pair electrons from the oxygen atoms of water to the aluminum ion and the hydrogen bonds between the coordinated water, lattice water, and perchlorate anions. For example, in 4-bromoanilinium perchlorate, stabilization energies from intramolecular interactions have been quantified using this method. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for Aluminum-Containing Systems This table presents typical data obtained from DFT calculations on related aluminum compounds to illustrate the expected outputs for this compound.

| System | Calculated Property | Value | Reference |

|---|---|---|---|

| α-Al₂O₃ | Insulating Gap (r++SCAN) | 10.3 eV | semanticscholar.org |

| α-Al₂S₃ | Insulating Gap (r++SCAN) | 4.1 eV | semanticscholar.org |

| Al₁₂Si₁₂ Nanocage | Energy Band Gap (Eg) | 1.38 eV | frontiersin.org |

| 4-bromoanilinium perchlorate | Dipole Moment | 13.5028 D | mdpi.com |

Ab Initio Molecular Dynamics Simulations of Solvation and Reaction Mechanisms

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step. This avoids the need for empirical force fields, making it highly accurate for studying dynamic processes like solvation and chemical reactions.

For this compound, AIMD simulations are invaluable for understanding the behavior of the hydrated aluminum ion in an aqueous environment. Key insights from such simulations include:

Solvation Shell Structure: AIMD simulations can precisely model the structure of water molecules around the Al³⁺ ion. Studies on aqueous AlCl₃ solutions have shown that AIMD accurately reproduces experimental data for the solvation structures of Al³⁺. researchgate.net These simulations confirm the formation of a stable hexa-hydrate aluminum ion, [Al(H₂O)₆]³⁺, and can determine structural parameters like the average Al-O bond distance and the geometry of water molecules in the first and second solvation shells. researchgate.netarxiv.org

Dynamics of Water Exchange: The simulations can track the movement of water molecules, revealing the dynamics of exchange between the first hydration shell, the second hydration shell, and the bulk solvent. This is crucial for understanding reaction mechanisms where the dehydration of the ion is a preliminary step.

Polarization Effects: The strong electric field of the Al³⁺ ion significantly polarizes the surrounding water molecules. AIMD simulations can quantify this effect; for example, the average dipole moment of water molecules in the first solvation shell of the hexa-hydrate aluminum ion was calculated to be 5.02 Debye, much larger than in bulk water. arxiv.org This polarization has substantial effects on the structure and dynamics of the hydration shells. researchgate.net

Reaction Mechanisms: AIMD can be used to explore reaction pathways, such as hydrolysis or the initial steps of decomposition. By tracking the trajectories of atoms over time at a given temperature, it is possible to observe bond-breaking and bond-forming events and shed light on the molecular composition of complex systems like deep eutectic solvents used in aluminum batteries. dtu.dk

Computational Predictions of Spectroscopic Signatures and Vibrational Frequencies

Computational quantum chemistry can predict the spectroscopic signatures of molecules, which is essential for interpreting experimental data from techniques like infrared (IR) and Raman spectroscopy. numberanalytics.com For this compound, this involves calculating the vibrational frequencies corresponding to the normal modes of the [Al(H₂O)₆]³⁺ cation, the ClO₄⁻ anion, and the crystal lattice.

The process involves:

Optimizing the molecular geometry using a method like DFT.

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix.

Diagonalizing the Hessian matrix to yield the vibrational frequencies and the corresponding atomic displacements for each mode. numberanalytics.com

These calculated frequencies help in the assignment of experimental spectral bands. researchgate.net For instance, vibrational studies of L-citrullinium perchlorate used group theoretical analysis to assign observed wavenumbers from IR and Raman spectra. nih.gov The calculations can distinguish between different types of vibrations:

Al-O Stretching and Bending: Vibrations corresponding to the bonds within the [Al(H₂O)₆]³⁺ cation.

Perchlorate Anion Modes: The characteristic symmetric and asymmetric stretching and bending modes of the ClO₄⁻ ion.

Water Librations: The rocking, wagging, and twisting motions of the coordinated and lattice water molecules.

Lattice Phonons: Low-frequency modes corresponding to the collective motions of the ions and molecules in the crystal lattice.

The agreement between calculated and experimental frequencies validates both the computational model and the interpretation of the experimental spectrum. researchgate.net Scaling factors are sometimes applied to the calculated frequencies to improve the match with experimental data, accounting for systematic errors in the computational method and the effects of the solid-state environment. researchgate.net

Table 2: Representative Vibrational Frequencies for Related Species This table shows examples of calculated and experimental vibrational frequencies for species containing functional groups present in this compound. All values are in cm⁻¹.

| Molecule/System | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| 21HBMBA | O-H Stretch | 3619 | ~3400-3600 | mdpi.com |

| HClO₄ on N-Gr | Cl-O Bond Break | - | - | mdpi.com |

| l-Alanine | NH₃⁺ Stretch | 2691 | 2604 | researchgate.net |

| Ammonia (B1221849) Boron Trichloride | N-B Stretch | - | - | researchgate.net |

Modeling of Thermal Decomposition Pathways and Activation Barriers

Computational modeling is a key tool for investigating the complex, multi-step process of thermal decomposition. For this compound, this involves identifying the elementary reaction steps, determining the transition states, and calculating the activation energy for each step.

Studies on the decomposition of ammonium (B1175870) perchlorate (AP), often in the presence of aluminum, provide a template for this analysis. bit.edu.cnresearchgate.net The decomposition of AP is known to proceed through low-temperature and high-temperature stages. utah.edu Computational methods, particularly DFT, are used to model potential reaction pathways:

Initial Steps: The initial step for this compound decomposition is likely dehydration, followed by the decomposition of the anhydrous aluminum perchlorate.

Reaction Pathways: DFT calculations can explore various bond-breaking and rearrangement scenarios. For perchlorate species, decomposition typically involves the sequential breaking of Cl-O bonds. mdpi.com For example, the decomposition of HClO₄ on a catalyst surface has been proposed to proceed via HClO₄ → ClO₃⁻ → ClO₂⁻ → ClO⁻ → Cl⁻. mdpi.com

Activation Energy Calculation: For each proposed elementary step, the energy of the reactants, products, and the transition state structure is calculated. The activation energy is the energy difference between the transition state and the reactants. Friedman's isoconversional method is one technique used to determine the dependence of activation energy on the degree of conversion from experimental thermogravimetric data. bit.edu.cn

Catalytic Effects: If catalysts are involved, computational models can show how they lower the activation barriers. For instance, the catalytic effect of aluminum on AP decomposition is a subject of intense study, where DFT helps understand the interactions at the Al/AP interface. researchgate.net

The ultimate goal is to construct a complete potential energy surface for the decomposition process, which provides a comprehensive understanding of the reaction kinetics and mechanism.

Table 3: Activation Energies for Decomposition of Related Perchlorate Systems

| System | Decomposition Stage | Activation Energy (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Ammonium Perchlorate (AP) | Initial Isothermal | 90 | TGA (Isoconversional) | utah.edu |

| Ammonium Perchlorate (AP) | Initial Nonisothermal | 130 | TGA (Isoconversional) | utah.edu |

| HClO₄ on N-Gr Surface | Rate-determining step (ClO₂⁻ → ClO⁻) | 0.849 eV (~82 kJ/mol) | DFT | mdpi.com |

| AP/Al Solid Propellant | Autocatalysis Heat Effect (Q₂) | 1900 ± 50 | Calorimetry | researchgate.net |

Force Field Development for Classical Molecular Simulations

While AIMD is highly accurate, it is computationally expensive and limited to small systems and short timescales. Classical molecular dynamics (MD) simulations, which use empirical force fields, can handle much larger systems for longer durations. A force field is a set of parameters and potential energy functions that describe the interactions between atoms.

Developing an accurate force field for this compound is a significant challenge. Such a force field must correctly describe:

Intramolecular terms: Bond stretching, angle bending, and dihedral torsions within the perchlorate anion and water molecules.

Intermolecular terms: van der Waals (Lennard-Jones) and electrostatic (Coulomb) interactions between all atom pairs.

Ionic and Hydration Interactions: The complex interactions between the Al³⁺ cation, the ClO₄⁻ anions, and water molecules.

A critical aspect for systems with highly charged ions like Al³⁺ is the inclusion of electronic polarizability. Standard force fields use fixed atomic charges, which cannot adapt to changes in the local electric field. Polarizable force fields, such as the classical Drude oscillator model, provide a more realistic description by allowing atomic charges to fluctuate. nih.gov In the Drude model, a charged, massless particle is attached by a spring to each nucleus, mimicking electronic response to the local electric field. nih.gov

The parameterization process for a new force field for this compound would involve:

Performing high-level quantum mechanical calculations (DFT or higher) on small clusters (e.g., [Al(H₂O)₆]³⁺, ClO₄⁻ with a few water molecules) to obtain data on geometries, interaction energies, and electrostatic potentials.

Fitting the force field parameters (e.g., partial charges, Lennard-Jones parameters, spring constants for a Drude model) to reproduce the quantum mechanical data.

Validating the force field by running MD simulations and comparing the results for bulk properties (e.g., density, radial distribution functions, diffusion coefficients) against experimental data or AIMD simulation results. chemrxiv.org

The development of such specialized force fields is crucial for accurately simulating the condensed-phase properties of materials like this compound. nih.gov

Advanced Research Applications in Materials Science and Energetic Compositions

Role as an Oxidizer in Energetic Materials Research

In the field of energetic materials, the performance of propellants and explosives is highly dependent on the efficiency of the oxidizer. While ammonium (B1175870) perchlorate (B79767) is a more common oxidizer in solid propellants, the potential use of other perchlorate salts, including aluminum perchlorate, is a subject of scientific inquiry. mdpi.combrunel.ac.uk

The thermal decomposition of the oxidizer is a key step in the combustion of energetic composites. Catalysts are often incorporated into propellant formulations to lower the decomposition temperature of the oxidizer, thereby increasing the burning rate of the propellant. Various metal oxides and complexes have been studied for their catalytic effects on the decomposition of ammonium perchlorate. nih.govresearchgate.netnih.gov

For instance, research has shown that certain nanoparticles can significantly lower the decomposition temperature of ammonium perchlorate. nih.gov The mechanism of catalysis often involves the metal ions facilitating the breakdown of the perchlorate anion. While specific studies focusing solely on aluminum perchlorate nonahydrate as a primary catalyst are not abundant, the principle of using metal-containing compounds to influence decomposition reactions is well-established in the field of energetic materials. The study of how different metal perchlorates might influence the decomposition of other energetic components in a composite remains a topic of interest for developing more efficient and tailored propellant systems.

Development of Novel Electrolyte Systems for Rechargeable Batteries

The search for safer and more efficient energy storage systems has led to research into alternatives to lithium-ion batteries. Aluminum-ion batteries are a promising option due to the high theoretical volumetric capacity of aluminum. dtic.mil A key challenge in the development of aluminum-ion batteries is the formulation of suitable electrolytes that enable reversible aluminum deposition and stripping. dtic.mil

A significant area of research is the development of hydrated eutectic electrolytes using this compound. researchgate.netresearchgate.net These electrolytes are formed by mixing this compound with a hydrogen bond donor, such as a urea-based compound, to create a deep eutectic solvent. researchgate.net This approach offers a low-cost, non-corrosive, and air-stable alternative to traditional ionic liquid electrolytes. researchgate.net Research has demonstrated that by optimizing the molar ratio of this compound to the organic ligand, a stable and reversible deposition/stripping of aluminum can be achieved. researchgate.net When paired with a suitable cathode material like vanadium oxide nanorods, an aluminum-ion full battery using this type of electrolyte has shown a high discharge capacity. researchgate.net Similarly, hydrated eutectic electrolytes have also been investigated for zinc-ion batteries, where a hydrated zinc perchlorate salt is mixed with a neutral ligand. eurekalert.org

Table 1: Composition and Performance of a Hydrated Eutectic Electrolyte for Aluminum-Ion Batteries

| Component 1 | Component 2 | Application | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Methylurea (B154334) (MU) | Hydrated eutectic electrolyte for Al-ion batteries | Achieves stable and reversible deposition/stripping of aluminum. | researchgate.net |

The performance of battery electrolytes is closely linked to the solvation structure of the metal ions. brunel.ac.ukscispace.com The arrangement of solvent molecules and anions around the aluminum cation influences the ease of desolvation at the electrode-electrolyte interface, which is a critical step for charge transfer. scispace.com In hydrated eutectic electrolytes containing this compound, the coordination environment of the Al³⁺ ion is modified by the presence of the organic ligand. researchgate.net This altered solvation shell can lead to improved kinetics for aluminum deposition and dissolution compared to purely aqueous electrolytes. brunel.ac.ukresearchgate.net

Computational studies, such as Density Functional Theory (DFT) simulations, are used to understand how additives like ionic liquids can modify the aluminum solvation structure and lower the energy barrier for charge transfer. brunel.ac.uk The optimization of the solvation structure is a key strategy for enhancing the electrochemical performance and reversibility of aluminum-ion batteries. brunel.ac.ukscispace.com

Investigation in Metal-Organic Framework (MOF) Synthesis and Functionalization Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. google.commdpi.com Their high surface area and tunable pore structures make them promising for applications in gas storage, separation, and catalysis. google.commdpi.com Aluminum-based MOFs are of particular interest due to the low cost and low toxicity of aluminum. hhu.de

Research has shown that this compound can be used as a metal source in the synthesis of specific MOFs. google.com For example, a crystallized and porous aluminum aromatic azocarboxylate MOF has been prepared from a mixture containing this compound and an azodibenzene-dicarboxylic acid ligand in a dimethylformamide solvent. google.com The synthesis conditions, such as temperature and reaction time, are crucial for the formation of the desired MOF structure. google.com

The functionalization of MOFs, either by modifying the organic linker before synthesis or by post-synthetic modification, allows for the tuning of their properties for specific applications. hhu.degoogle.com The choice of the aluminum salt precursor can influence the resulting MOF structure and properties. While various aluminum salts are used in MOF synthesis, the use of this compound provides a specific route to certain aluminum-based MOF architectures. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonium perchlorate |

| Aluminum |

| Vanadium oxide |

| Methylurea |

| Zinc perchlorate |

| Succinonitrile |

| Aluminum aromatic azocarboxylate |

| Azodibenzene-dicarboxylic acid |

Adsorption and Remediation Mechanism Studies in Environmental Chemistry Research

The widespread contamination of water sources with perchlorate, stemming from its use in industrial and military applications, has necessitated the development of effective remediation technologies. nuk.edu.twca.gov Research in environmental chemistry has explored the use of aluminum-based materials as effective adsorbents for perchlorate removal from water.

Studies have shown that various aluminum-based materials can effectively remove perchlorate from aqueous solutions through adsorption. The mechanism often involves the electrostatic interaction between the positively charged surface of the aluminum-based adsorbent and the negatively charged perchlorate anion. nuk.edu.tw

One area of research focuses on the use of acid-washed zero-valent aluminum and its corrosion product, aluminum hydroxide (B78521) (bayerite). nuk.edu.twnih.gov In acidic conditions (pH 4.5 ± 0.2), approximately 90-95% of perchlorate was removed within 24 hours in the presence of 35 g/L of aluminum. nuk.edu.twnih.gov The primary mechanism identified was adsorption onto the aluminum hydroxide surface, rather than chemical reduction of the perchlorate ion. nih.gov The process is reversible, with adsorbed perchlorate being effectively desorbed using a magnesium sulfate (B86663) solution. nuk.edu.twnih.gov

Another promising adsorbent is aluminum-based drinking-water treatment residual (Al-WTR), a byproduct of water treatment processes. nih.govstevens.educut.ac.cy Research has demonstrated that Al-WTR can effectively remove perchlorate from water. In one study, at an initial perchlorate concentration of 10 mg/L, 65% of the perchlorate was removed after 2 hours of contact time, which increased to 76% after 24 hours. nih.govstevens.educut.ac.cy This research also suggested a potential degradation of perchlorate to chloride, indicating a more complex removal mechanism than simple adsorption. nih.govstevens.edu

Further research has investigated the use of calcined hydrotalcites, which are layered double hydroxides containing aluminum. nih.govacs.org These materials exhibit a "memory effect" where they can reconstruct their layered structure, trapping anions like perchlorate in the process. nih.gov The use of ultrasound assistance was found to significantly enhance the adsorption capacity, reaching a maximum of 291.89 mg/g. nih.gov

The following interactive data tables summarize the findings from various studies on perchlorate removal using aluminum-based adsorbents.

Perchlorate Removal by Aluminum-Based Adsorbents

| Adsorbent | Initial Perchlorate Concentration | Contact Time | pH | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Acid-Washed Zero-Valent Aluminum | Not Specified | 24 hours | 4.5 ± 0.2 | 90-95% | nuk.edu.twnih.gov |

| Aluminum-Based Drinking-Water Treatment Residual (Al-WTR) | 10 mg/L | 2 hours | Not Specified | 65% | nih.govstevens.educut.ac.cy |

| Aluminum-Based Drinking-Water Treatment Residual (Al-WTR) | 10 mg/L | 24 hours | Not Specified | 76% | nih.govstevens.edu |

| Calcined Mg-Al Hydrotalcite (with ultrasound) | 5-500 mg/L | Not Specified | ~10 | Up to 291.89 mg/g | nih.gov |

Future Research Directions and Challenges

Exploration of New Synthetic Pathways for Tailored Microstructures

A significant avenue for future research lies in the development of novel synthetic methodologies to control the microstructure of aluminum perchlorate (B79767) nonahydrate. The particle size, morphology, and crystal structure are intrinsically linked to the performance and stability of energetic materials. rsc.orgmdpi.com Current synthesis often relies on conventional crystallization techniques, which may offer limited control over these critical parameters.

Future investigations should focus on advanced crystallization techniques to produce aluminum perchlorate nonahydrate with precisely engineered microstructures. This includes exploring methods such as:

Controlled Precipitation: Manipulating parameters like supersaturation, temperature, pH, and the presence of additives to influence nucleation and growth rates.

Solvent/Anti-solvent Crystallization: Utilizing different solvent systems to tailor crystal habit and size distribution.

Spray Drying: This technique could enable the production of spherical particles with a narrow size distribution, which is advantageous for energetic formulations. researchgate.net

Sonocrystallization: The application of ultrasound to induce nucleation and control crystal size.

The goal of these explorations is to establish clear structure-property relationships, enabling the synthesis of this compound with optimized characteristics for specific applications. researchgate.netelsevierpure.com A key challenge will be to scale up these advanced synthesis techniques from the laboratory to industrial production while maintaining precise control over the material's microstructure.

Table 1: Potential Synthetic Pathways and Their Impact on Microstructure

| Synthetic Pathway | Potential Microstructural Outcome | Key Controllable Parameters |

| Controlled Precipitation | Tailored particle size and morphology | Supersaturation, pH, temperature, additives |

| Solvent/Anti-solvent | Modified crystal habit and size distribution | Solvent polarity, mixing rate |

| Spray Drying | Spherical particles, narrow size distribution | Inlet temperature, feed rate, atomizer design |

| Sonocrystallization | Reduced particle size, uniform crystals | Ultrasonic frequency and power, sonication time |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of this compound, such as thermal decomposition and combustion, is crucial for predicting its behavior and designing safer and more efficient energetic materials. Traditional characterization methods often analyze materials before and after a reaction, missing the transient intermediate states. Advanced in-situ and operando characterization techniques offer the potential to observe these processes in real-time and under realistic conditions. ornl.gov

Future research should employ a suite of sophisticated analytical techniques to probe the dynamic behavior of this compound. These could include:

Synchrotron-based X-ray Diffraction (XRD) and Spectroscopy: To monitor changes in crystal structure and chemical state during thermal decomposition.

High-speed Camera Imaging and Pyrometry: To visualize and quantify combustion phenomena, such as flame propagation and temperature profiles. nmt.edu

Thermogravimetric Analysis coupled with Mass Spectrometry or Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR): To identify the gaseous species evolved during decomposition in real-time. epa.govcdc.govnih.gov

Scanning Transmission Electron Microscopy (STEM): In operando STEM would allow for the direct observation of morphological and structural changes at the nanoscale during reactions. ornl.gov

A significant challenge in this area is the development of experimental setups that can safely handle energetic materials under reaction conditions while allowing for precise measurements with high temporal and spatial resolution.

Table 2: In-Situ Characterization Techniques for Dynamic Processes

| Technique | Information Gained | Experimental Challenge |

| Synchrotron XRD | Real-time crystal structure changes | High-energy beam containment, sample environment control |

| High-speed Imaging | Flame propagation, particle behavior | High temporal resolution, intense light emission |

| TGA-MS/FTIR | Evolved gas analysis, decomposition kinetics | Coupling instruments, preventing secondary reactions |

| In-situ TEM/STEM | Nanoscale morphological and structural evolution | Sample heating and gas environment in high vacuum |

Multiscale Computational Modeling for Complex Chemical Systems